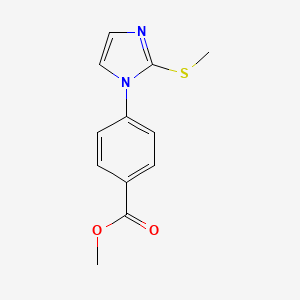![molecular formula C17H26N2O3 B2970225 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide CAS No. 1799007-83-2](/img/structure/B2970225.png)
2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antifungal Compounds from Cyanobacteria
Cyanobacteria have been identified as a rich source of compounds with antimicrobial activities. A review considering 121 cyanobacterial compounds revealed their potential against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. These compounds belong to various chemical classes such as alkaloids, aromatic compounds, and polyketides, showcasing the diversity of structures and mechanisms that can inspire the synthesis and application of novel compounds like 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide in antimicrobial research (Swain, Paidesetty, & Padhy, 2017).
Oxidation of Cyclohexane
The oxidation of cyclohexane is crucial for producing key industrial compounds such as cyclohexanol and cyclohexanone. Research has focused on catalytic materials and reaction conditions to optimize this process, providing insights into how structural modifications, akin to those in 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide, could influence reactivity and selectivity in such transformations (Abutaleb & Ali, 2021).
Environmental Safety of Surfactants
Surfactants and their feedstocks, including those with complex structures similar to the compound , have been extensively studied for their environmental properties, fate, and toxicity. Such research underscores the importance of assessing the environmental impact of chemical compounds used in high volumes across various applications, providing a framework for evaluating novel compounds like 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide (Cowan-Ellsberry et al., 2014).
Cyclodextrins in Chemical Reactions
Cyclodextrins, due to their cage-like supramolecular structure, facilitate various chemical reactions through intramolecular interactions. This principle can be applied to the study and utilization of complex compounds like 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide, exploring their potential as molecular chelating agents or in host-guest chemistry applications (Valle, 2004).
Mécanisme D'action
Target of Action
It is known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used in the formation of biologically active compounds .
Pharmacokinetics
It is known that the solubility of a compound in water and organic solvents can impact its bioavailability . This compound has low solubility in water but better solubility in organic solvents .
Result of Action
Many derivatives of cyanoacetamide have been reported to have diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide. It should be stored properly, away from fire and flammable materials . Contact with skin and eyes should be avoided, and protective gloves and goggles should be worn if necessary .
Propriétés
IUPAC Name |
2-cyano-N-(2-cyclopentyloxycyclohexyl)-3-ethoxyprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-21-12-13(11-18)17(20)19-15-9-5-6-10-16(15)22-14-7-3-4-8-14/h12,14-16H,2-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPBQZXZNPIYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC1CCCCC1OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Oxabicyclo[2.1.1]hexan-1-YL)methanamine hcl](/img/structure/B2970143.png)



![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)



![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)


